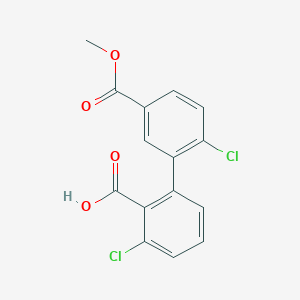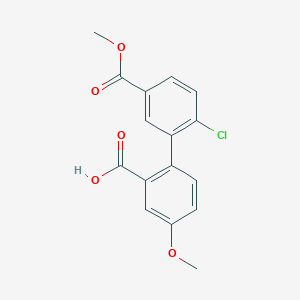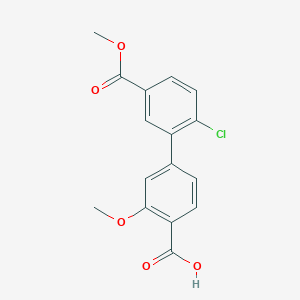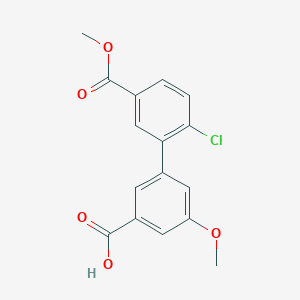
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% (6-Cl-2-Cl-5-MCPBA) is a synthetic compound used in laboratory experiments. It is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 302.73 g/mol. 6-Cl-2-Cl-5-MCPBA is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. This article will provide an overview of 6-Cl-2-Cl-5-MCPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
6-Cl-2-Cl-5-MCPBA is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and antimalarial drugs. It is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. In addition, 6-Cl-2-Cl-5-MCPBA has been used in the study of biochemical and physiological processes, including enzyme kinetics, signal transduction, and gene expression.
作用機序
The mechanism of action of 6-Cl-2-Cl-5-MCPBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 6-Cl-2-Cl-5-MCPBA may also act by inhibiting the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
6-Cl-2-Cl-5-MCPBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 6-Cl-2-Cl-5-MCPBA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to have anti-inflammatory, anticonvulsant, and antimalarial activity.
実験室実験の利点と制限
The use of 6-Cl-2-Cl-5-MCPBA in laboratory experiments has several advantages. It is relatively stable and has a high yield in the synthesis reaction. In addition, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. In addition, it can be toxic if large amounts are ingested.
将来の方向性
There are a variety of potential future directions for the use of 6-Cl-2-Cl-5-MCPBA in scientific research. It could be used to study the mechanism of action of other drugs, as well as to synthesize new drugs. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to synthesize new organic compounds. Finally, it could be used to study the effects of environmental pollutants, as well as to develop new methods for the synthesis of polymers, dyes, and pigments.
合成法
6-Cl-2-Cl-5-MCPBA is synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylbenzoic acid with thionyl chloride to form the corresponding anhydride. The second step involves the reaction of the anhydride with 6-chloro-benzoic acid to form 6-Cl-2-Cl-5-MCPBA. The overall yield of the reaction is typically greater than 95%.
特性
IUPAC Name |
2-chloro-6-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-5-6-11(16)10(7-8)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZYQOYASYAMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691989 |
Source


|
| Record name | 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-04-8 |
Source


|
| Record name | 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)











